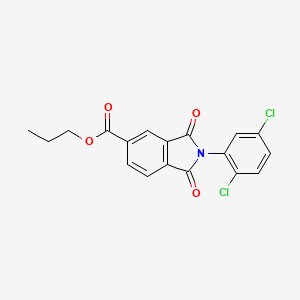

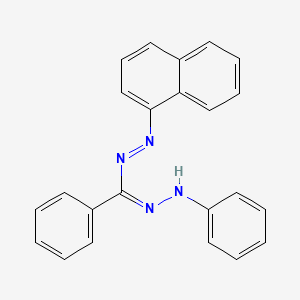

![molecular formula C13H10N4O3 B11708731 3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)

3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-nitro-N'-[(E)-pyridin-4-ylméthylidène]benzohydrazide est un composé chimique de formule moléculaire C13H10N4O3. Il est connu pour ses propriétés structurales uniques, qui comprennent un groupe nitro, un cycle pyridine et un fragment benzohydrazide.

Méthodes De Préparation

La synthèse du 3-nitro-N'-[(E)-pyridin-4-ylméthylidène]benzohydrazide implique généralement la réaction de la 3-nitrobenzohydrazide avec le pyridine-4-carbaldéhyde dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un solvant approprié, tel que l'éthanol, et d'un catalyseur, tel que l'acide acétique. Le mélange est porté à reflux pendant plusieurs heures pour assurer une réaction complète, puis refroidi et recristallisé pour obtenir le produit pur .

Analyse Des Réactions Chimiques

Le 3-nitro-N'-[(E)-pyridin-4-ylméthylidène]benzohydrazide subit diverses réactions chimiques, notamment:

Oxydation: Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe nitro, avec des réactifs tels que le méthylate de sodium.

Condensation: Il peut participer à des réactions de condensation avec des aldéhydes et des cétones pour former des hydrazones et des hydrazides.

Applications de recherche scientifique

Le 3-nitro-N'-[(E)-pyridin-4-ylméthylidène]benzohydrazide a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Mécanisme d'action

Le mécanisme d'action du 3-nitro-N'-[(E)-pyridin-4-ylméthylidène]benzohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Par exemple, il inhibe les pyrophosphatases nucléotidiques en se liant à leurs sites actifs, empêchant ainsi l'hydrolyse des nucléotides en nucléosides. Cette inhibition peut conduire à la modulation des voies de signalisation extracellulaires et a des implications thérapeutiques potentielles .

Applications De Recherche Scientifique

3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone linkage can also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

Le 3-nitro-N'-[(E)-pyridin-4-ylméthylidène]benzohydrazide peut être comparé à d'autres composés similaires, tels que:

3-nitro-N'-(2-pyrrolylidèneméthyl)benzohydrazide: Ce composé contient également un groupe nitro et un fragment benzohydrazide mais diffère dans la structure du cycle hétérocyclique.

(E)-3-nitro-N'-(3-nitro-benzylidène)-benzohydrazide: Ce composé a une structure benzohydrazide similaire mais contient un groupe nitro supplémentaire sur le fragment benzylidène.

L'unicité du 3-nitro-N'-[(E)-pyridin-4-ylméthylidène]benzohydrazide réside dans son arrangement structural spécifique, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues.

Propriétés

Formule moléculaire |

C13H10N4O3 |

|---|---|

Poids moléculaire |

270.24 g/mol |

Nom IUPAC |

3-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C13H10N4O3/c18-13(11-2-1-3-12(8-11)17(19)20)16-15-9-10-4-6-14-7-5-10/h1-9H,(H,16,18)/b15-9+ |

Clé InChI |

XJMCDDKGDPQJEK-OQLLNIDSSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=NC=C2 |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=NC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)

![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)

![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)

![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)

![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)